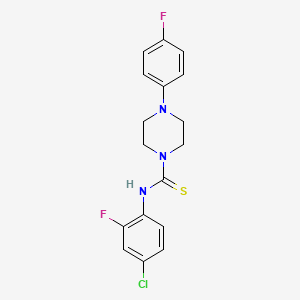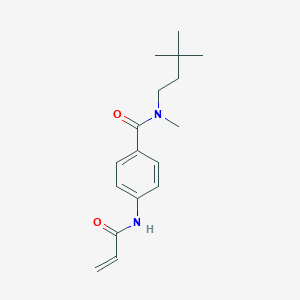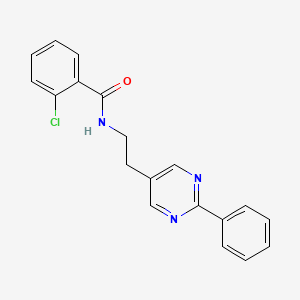
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms . It’s substituted with a 4-chlorophenyl group, a 3-methylphenyl group, and a thiol group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate phenylhydrazine with a suitable carbonyl compound to form a hydrazone, which is then cyclized to the triazole . The exact conditions and reagents would depend on the specific substituents.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, with the various substituents attached at the appropriate positions. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl rings, as well as the nucleophilic thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the polarities and reactivities of the substituents. For example, the presence of the chloro and thiol groups could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives demonstrate significant antimicrobial properties. They have been synthesized and screened for their ability to inhibit bacterial and fungal growth, often exhibiting considerable effectiveness compared to standard drugs.
- Synthesis and Evaluation of Antimicrobial Properties: A range of 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus were synthesized, showcasing notable antimicrobial activity (Purohit et al., 2011).
- Derivatives with Antimicrobial Activities: Various 1,2,4-triazoles, their Mannich and Schiff bases were created, many of which displayed good to moderate antimicrobial activities (Bayrak et al., 2009).
- Novel Heterocyclic Compounds' Impact on Antimicrobial Activity: New compounds derived from 1,2,4-triazole-3-thiol exhibited varying degrees of antimicrobial effectiveness (Bekircan et al., 2015).
Corrosion Inhibition
The compound's derivatives also play a significant role in corrosion inhibition, especially in acidic environments, where they demonstrate high efficiency.
- Inhibition Efficiency in Acidic Medium: Research into the relationship between molecular structures of certain derivatives and their efficiency in inhibiting zinc corrosion in an acidic medium shows promising results (Gece & Bilgiç, 2012).
Crystal Structure Analysis
Understanding the crystal and molecular structure of such compounds is crucial for exploring their potential applications in various scientific fields.
- Molecular Structure Determination: Studies have been conducted to analyze the crystal and molecular structure of derivatives like 1,2,4-Triazolo-N-amino-thiols, providing insight into their molecular configurations (Sarala et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSPWKOWMJUREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


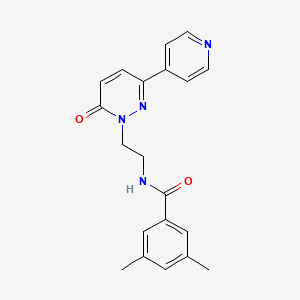
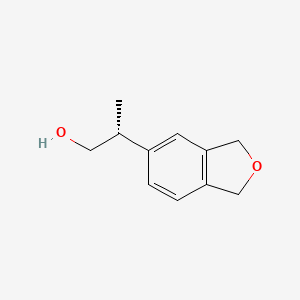
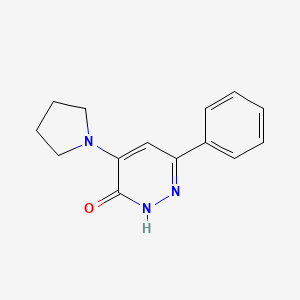
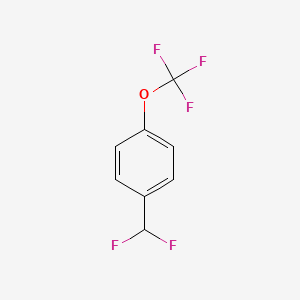
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2605689.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2605691.png)

